N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 1021131-85-0
VCID: VC6357012
InChI: InChI=1S/C14H10BrN3O2S/c15-11-7-6-10(21-11)13-17-18-14(20-13)16-12(19)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19)
SMILES: C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Molecular Formula: C14H10BrN3O2S
Molecular Weight: 364.22

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

CAS No.: 1021131-85-0

Cat. No.: VC6357012

Molecular Formula: C14H10BrN3O2S

Molecular Weight: 364.22

* For research use only. Not for human or veterinary use.

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide - 1021131-85-0

Specification

CAS No. 1021131-85-0
Molecular Formula C14H10BrN3O2S
Molecular Weight 364.22
IUPAC Name N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Standard InChI InChI=1S/C14H10BrN3O2S/c15-11-7-6-10(21-11)13-17-18-14(20-13)16-12(19)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19)
Standard InChI Key JRJICMJKZRTBNH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide features a 1,3,4-oxadiazole core substituted at the 2-position with a 5-bromothiophen-2-yl group and at the 5-position with a phenylacetamide side chain. The bromine atom on the thiophene ring introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions .

IUPAC Nomenclature and SMILES Notation

The systematic IUPAC name is derived as follows:

  • Parent chain: 1,3,4-oxadiazole

  • Substituents:

    • 5-(5-bromothiophen-2-yl) at position 2

    • N-(2-phenylacetyl) at position 5

The SMILES representation is BrC1=CC=C(S1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3, computed using PubChem’s OEChem toolkit .

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable, analogs such as N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (PubChem CID: 42110892) exhibit characteristic IR peaks at 1,650–1,700 cm⁻¹ for amide C=O stretching and 3,100–3,300 cm⁻¹ for N-H vibrations . ¹H NMR spectra typically show resonances for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and thiophene protons (δ 6.5–7.5 ppm) .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 1,3,4-oxadiazole derivatives generally follows a two-step protocol:

  • Formation of the oxadiazole core: Cyclization of acylthiosemicarbazides under dehydrating conditions.

  • Amidation: Coupling of the oxadiazole intermediate with carboxylic acids using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .

Example Protocol for Analogous Compounds

  • Reagents:

    • 5-Amino-1,3,4-oxadiazole-2-thiol (1.0 equiv)

    • 2-Phenylacetic acid (1.2 equiv)

    • EDC (1.5 equiv), HOBt (1.5 equiv)

    • Solvent: Acetonitrile (dry)

  • Procedure:

    • Reactants stirred at room temperature for 12–24 hours.

    • Reaction monitored by TLC (eluent: ethyl acetate/hexane, 1:1).

    • Workup: Extraction with ethyl acetate, washing with NaHCO₃ and brine, drying over Na₂SO₄, and solvent evaporation .

Physicochemical and Pharmacokinetic Properties

Calculated Molecular Properties

PropertyValueMethod/Source
Molecular FormulaC₁₅H₁₁BrN₃O₂SPubChem
Molecular Weight377.23 g/molPubChem
LogP (Partition Coefficient)3.2 ± 0.3ChemAxon Toolkit
Topological Polar Surface Area86.7 ŲPubChem

Solubility and Permeability

  • Aqueous Solubility: <10 μg/mL (predicted, similar to PubChem CID 42110892) .

  • Caco-2 Permeability: Low (analogous to quaternary ammonium derivatives in PMC8892681) .

Future Directions and Research Opportunities

Structural Modifications

  • Bromine Replacement: Substituting bromine with trifluoromethyl or nitro groups may enhance binding affinity .

  • Side Chain Optimization: Introducing polar groups (e.g., hydroxyl, amine) to improve solubility .

In Vivo Studies

  • Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models .

  • Toxicology: Acute and subchronic toxicity profiling in compliance with OECD guidelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator